molecular formula C7H7BrClF2N B13086636 (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride

Cat. No.: B13086636
M. Wt: 258.49 g/mol
InChI Key: ICMFOUXNTVJQCE-UHFFFAOYSA-N
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Description

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a halogenated arylalkylamine derivative with the molecular formula C₇H₇BrClF₂N and a molecular weight of 258.49 g/mol (CAS: 1256081-80-7) . It features a benzylamine core substituted with bromine at position 3 and fluorine at positions 2 and 5 of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H7BrClF2N

Molecular Weight

258.49 g/mol

IUPAC Name

(3-bromo-2,5-difluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6BrF2N.ClH/c8-6-2-5(9)1-4(3-11)7(6)10;/h1-2H,3,11H2;1H

InChI Key

ICMFOUXNTVJQCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)F)Br)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2,5-difluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where the amino group is introduced at the methylene position.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride involves large-scale bromination and amination reactions, followed by purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different amine derivatives .

Scientific Research Applications

Medicinal Chemistry

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride is explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various targets, including cancer cells and enzymes involved in metabolic pathways. The presence of bromine and fluorine atoms can significantly influence the compound’s reactivity and binding affinity to molecular targets.

Case Study: Inhibition of Kinases

Recent studies have highlighted the compound's role in inhibiting c-MET kinase, which is crucial for cancer progression. The optimization of derivatives has shown improved binding affinities and selectivity towards mutant forms of the kinase, indicating its potential as a therapeutic agent in targeted cancer therapies .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield more complex molecules.

Reaction TypeReagents UsedMajor Products
OxidationKMnO4_4, CrO3_3(3-Bromo-2,5-difluorobenzaldehyde), (3-Bromo-2,5-difluorobenzoic acid)
ReductionLiAlH4_4, Catalytic Hydrogenation(2,5-Difluorophenyl)methanol
SubstitutionNucleophiles (e.g., NaN3_3)Various substituted phenylmethanol derivatives

Biological Studies

In biological research, the compound is utilized to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how modifications can affect biological activity.

Case Study: Enzyme Interaction

Research has demonstrated that (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride interacts with specific enzymes involved in drug metabolism. This interaction can alter the pharmacokinetics of drugs, providing insights into drug design and efficacy .

Materials Science

The compound is also investigated for its potential applications in materials science, particularly in the development of specialty chemicals and polymers used in coatings and adhesives.

Mechanism of Action

The mechanism of action of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers

(3-Bromo-5-fluorophenyl)methanamine Hydrochloride
  • Molecular Formula : C₇H₈BrClFN
  • Molecular Weight : 240.50 g/mol (CAS: 1189924-80-8) .
  • Key Differences : Fluorine is absent at position 2, reducing steric hindrance and altering electronic properties.
  • Applications : Used in medicinal chemistry for serotonin receptor ligand synthesis .
(4-Bromo-3-fluorophenyl)methanamine Hydrochloride
  • Molecular Formula : C₇H₇BrClFN
  • Molecular Weight : 240.50 g/mol (CAS: 1214342-53-6) .
  • Key Differences : Bromine and fluorine are positioned at 4 and 3, respectively, leading to distinct dipole moments and reactivity in cross-coupling reactions .

Substituted Derivatives

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₁BrClF₂N
  • Molecular Weight : 298.56 g/mol (CAS: N/A) .
  • Applications : Explored in CNS-targeted drug candidates .
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₈H₈BrClF₂N
  • Molecular Weight : 272.51 g/mol (CAS: 2126161-33-7) .
  • Key Differences : Ethylamine chain replaces the methylamine group, enhancing flexibility and altering receptor binding kinetics .

Functional Group Variations

4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)
  • Molecular Formula: C₁₀H₁₅BrClNO₂
  • Molecular Weight : 296.60 g/mol (CAS: N/A) .
  • Key Differences : Methoxy groups replace fluorine atoms, increasing electron density and psychedelic activity via 5-HT₂A receptor agonism .
3-((4-Bromo-2,5-dimethoxyphenethyl)amino)methylphenol Hydrochloride
  • Molecular Formula : C₁₇H₂₀BrClN₂O₃
  • Molecular Weight : 415.71 g/mol (CAS: N/A) .
  • Key Differences: Phenolic hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and metabolic stability .

Physicochemical and Analytical Data Comparison

Compound Name Molecular Weight (g/mol) Halogen Positions Key Functional Groups Purity (%) HPLC Retention Time (min)
(3-Bromo-2,5-difluorophenyl)methanamine HCl 258.49 3-Br, 2,5-F -NH₂ (methylamine) 95 1.64
(3-Bromo-5-fluorophenyl)methanamine HCl 240.50 3-Br, 5-F -NH₂ (methylamine) 98 N/A
2C-B HCl 296.60 4-Br, 2,5-OCH₃ -NH₂ (ethylamine) >95 0.66
(4-Bromo-3-fluorophenyl)methanamine HCl 240.50 4-Br, 3-F -NH₂ (methylamine) 95 N/A

Notes:

  • Halogen positioning significantly impacts HPLC retention times ; fluorine substitution increases polarity, reducing retention compared to methoxy groups .
  • Purity levels (95–98%) reflect standard industrial benchmarks for intermediates .

Biological Activity

(3-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrF2N·HCl
  • Molecular Weight : 168.52 g/mol
  • IUPAC Name : (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride
  • Structure : The compound features a phenyl ring substituted with bromine and fluorine atoms, contributing to its unique reactivity and biological interactions.

The biological activity of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing it to form covalent bonds with various biomolecules such as proteins and nucleic acids.
  • Electrophilic Interactions : The presence of fluorine atoms enhances the electrophilic nature of the compound, potentially increasing its reactivity towards nucleophiles in biological systems.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications for metabolic disorders .

Biological Activities

Research indicates that (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate effective inhibition of bacterial growth at concentrations as low as 50 µg/mL .
  • Anticancer Potential : Investigations into the anticancer properties of this compound reveal its ability to induce apoptosis in cancer cell lines. For instance, studies demonstrated significant cell death in MDA-MB-231 breast cancer cells at concentrations ranging from 10 µM to 20 µM .
  • Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride, a comparative analysis with similar compounds is essential:

CompoundKey FeaturesBiological Activity
(3-Bromo-4-fluorophenyl)methanamineBromine and fluorine substitutionsModerate antimicrobial
(4-Bromo-2-fluorophenyl)methanamineDifferent substitution patternAnticancer potential
(3-Chloro-2,5-difluorophenyl)methanamineChlorine instead of bromineNeuroprotective effects

The presence of both bromine and fluorine in (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride is believed to enhance its biological efficacy compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride and related compounds:

  • Antimicrobial Studies : A study examining the antimicrobial efficacy of various brominated compounds found that (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride exhibited significant activity against Staphylococcus aureus and Escherichia coli .
  • Cancer Research : Research involving derivatives of this compound indicated that modifications to the phenyl ring could enhance anticancer activity. Specifically, certain derivatives showed increased potency against breast cancer cell lines compared to the parent compound .
  • Neuroprotective Studies : Investigations into the neuroprotective effects revealed that compounds with similar structures could reduce neuronal cell death induced by oxidative stress, suggesting a potential therapeutic application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural identity of (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride?

  • Methodological Answer : Use LCMS (Liquid Chromatography-Mass Spectrometry) to confirm the molecular ion peak ([M+H]+) and HPLC (High-Performance Liquid Chromatography) to assess purity. For example, LCMS m/z 294 [M+H]+ and a retention time of 0.66 minutes (SQD-FA05 conditions) can validate the compound's identity, as demonstrated in similar halogenated aryl methanamine syntheses .

Q. What safety protocols should be followed when handling (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride?

  • Methodological Answer : Wear protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. Store at -20°C for long-term stability, as recommended for structurally related brominated amines. Ensure proper ventilation to mitigate inhalation risks, and dispose of waste via certified hazardous material handlers .

Q. How can the hydrochloride salt form of this compound be synthesized and purified?

  • Methodological Answer : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH. Crystallization via slow evaporation or anti-solvent addition (e.g., diethyl ether) is effective, as seen in the synthesis of analogous halogenated benzylamine hydrochlorides .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination/fluorination of the phenyl ring be addressed?

  • Methodological Answer : Use directing groups (e.g., methoxy or nitro) to control halogen placement. For example, in related compounds, 2,4-dimethoxybenzaldehyde was used to direct bromination/fluorination at specific positions. Post-functionalization removal of directing groups may be required .

Q. What strategies minimize byproducts during multi-step synthesis of this compound?

  • Methodological Answer : Optimize reaction stoichiometry and temperature. For instance, in a similar synthesis, stepwise addition of (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride reduced side reactions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) further enhances yield .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via LCMS and NMR. For example, related methanamine hydrochlorides showed decomposition at >60°C, necessitating cold storage .

Q. What methods are suitable for assessing biological activity (e.g., receptor binding or enzyme inhibition)?

  • Methodological Answer : Use radioligand binding assays (e.g., 5-HT2A receptor studies) or enzyme inhibition assays (e.g., LOXL2 IC50 measurements). For halogenated aryl amines, fluorescence polarization or SPR (Surface Plasmon Resonance) can quantify interactions, as demonstrated in hallucinogen research .

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